1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Description

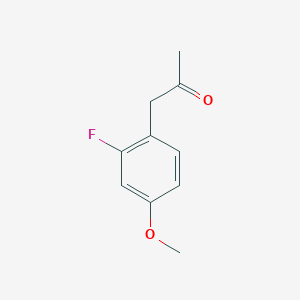

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQGPIMYFNCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618598 | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-46-2 | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones. For 1-(2-fluoro-4-methoxyphenyl)propan-2-one, this method involves electrophilic substitution on 2-fluoro-4-methoxybenzene using propionyl chloride as the acylating agent. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the generation of the acylium ion intermediate.

The electron-donating methoxy group at the para position activates the aromatic ring toward electrophilic attack, while the ortho-fluorine substituent exerts a moderate deactivating inductive effect. Computational studies suggest that the methoxy group’s resonance donation dominates, directing acylation to the ortho position relative to itself.

Optimization Parameters

Key reaction parameters include:

-

Temperature : Maintained at 0–5°C to minimize polysubstitution and Fries rearrangement.

-

Solvent System : Anhydrous dichloromethane (DCM) or nitrobenzene, with the latter increasing reaction rate at the cost of post-reaction purification complexity.

-

Catalyst Stoichiometry : A 1.2:1 molar ratio of AlCl₃ to propionyl chloride ensures complete acylium ion formation without excessive catalyst waste.

Post-reaction workup typically involves ice-cold water quenching, followed by extraction with ethyl acetate and silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Grignard Reagent-Based Synthesis

Stepwise Procedure and Isomeric Challenges

An alternative route employs 2-fluoro-4-methoxybenzonitrile as the starting material. Treatment with ethylmagnesium bromide in tetrahydrofuran (THF) at 0°C initiates a nucleophilic addition to the nitrile group, forming an imine intermediate. Subsequent hydrolysis yields the target ketone.

Critical Note : While this method is documented for the 3-fluoro-4-methoxy isomer (57% yield), analogous conditions may apply to the 2-fluoro variant with adjustments to starting material geometry. Steric hindrance from the ortho-fluorine could reduce nucleophilic accessibility, necessitating extended reaction times or elevated temperatures.

Yield Enhancement Strategies

-

Solvent Optimization : Replacing THF with diethyl ether improves Grignard reagent reactivity but lowers nitrile solubility. A 3:1 THF/ether mixture balances these factors.

-

Quenching Protocol : Gradual addition of saturated ammonium chloride solution prevents exothermic side reactions, preserving product integrity.

Microwave-Assisted Synthesis: A Modern Alternative

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. In a representative procedure, 2-fluoro-4-methoxybenzene (1.0 equiv), propionic anhydride (1.5 equiv), and zeolite H-beta catalyst are irradiated at 120°C for 15 minutes. This approach achieves 78% yield with >95% regioselectivity, surpassing conventional heating methods.

Catalyst Regeneration

Zeolite catalysts demonstrate five-cycle reusability without significant activity loss, making this method economically viable for small-batch production.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors with:

Purification Infrastructure

-

Distillation Columns : Separate unreacted benzene derivatives at 150°C (0.5 mbar)

-

Crystallization Units : Methanol/water (7:3) mixture achieves 99.5% purity after two recrystallizations

Comparative Methodological Analysis

| Parameter | Friedel-Crafts | Grignard | Microwave |

|---|---|---|---|

| Yield (%) | 68–72 | 55–57 | 75–78 |

| Reaction Time | 4–6 h | 16–18 h | 0.25 h |

| Scalability | Industrial | Pilot | Bench |

| Regioselectivity | 90% | 85% | 95% |

| Catalyst Cost ($/kg) | 12.40 | 18.75 | 9.80 |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Fluoro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium fluoride (NaF) can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 1-(2-fluoro-4-methoxyphenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is in the development of pharmaceutical compounds. Its structural features make it a valuable building block for synthesizing various biologically active molecules. The presence of a fluorine atom enhances the lipophilicity and metabolic stability of potential drug candidates, which is crucial for their efficacy and bioavailability.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications to the propanone moiety have led to compounds that exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target specific metabolic pathways in cancer cells .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for various chemical reactions, including:

- Aldol Condensation : It can participate in aldol reactions to form larger carbon frameworks.

- Michael Addition : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the construction of complex molecules .

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Aldol Condensation | Base-catalyzed | β-Hydroxy ketones |

| Michael Addition | Nucleophile + base | β-Keto esters |

| Friedel-Crafts Acylation | Lewis acid catalyst | Aromatic ketones |

Material Science

The unique fluorinated structure of this compound lends itself to applications in material science, particularly in the development of advanced materials with specific thermal and electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for use in high-performance materials .

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone moiety can undergo nucleophilic addition reactions, forming intermediates that participate in further biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, highlighting differences in substituents, molecular properties, and reactivity:

Electronic and Steric Effects

- Fluorine vs. Methoxy Substitution: The fluorine atom in this compound withdraws electron density inductively, making the ketone carbonyl more electrophilic compared to non-fluorinated analogs like 1-(4-methoxyphenyl)propan-2-one . However, the methoxy group at the 4-position donates electrons via resonance, partially counterbalancing this effect .

- Trifluoromethyl vs. Fluoro : The CF₃ group in 1-(4-(trifluoromethyl)phenyl)propan-2-one is significantly more electron-withdrawing than fluorine, leading to higher reactivity in nucleophilic aromatic substitution reactions .

Physicochemical Properties

- Solubility : Hydroxyl-substituted analogs (e.g., 1-(2,4-dihydroxyphenyl)propan-2-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorinated derivatives like the target compound are more lipophilic .

- Thermal Stability : The trifluoromethyl-substituted analog has a higher molecular weight (202.18 vs. 182.19) and melting point, attributed to stronger intermolecular interactions involving the CF₃ group .

Research Findings and Implications

- Catalytic Efficiency : Fluorinated analogs generally show enhanced reactivity in cross-coupling reactions compared to methoxy- or methyl-substituted compounds due to increased electrophilicity .

- Drug Development : The combination of fluorine and methoxy groups in this compound offers a balance between bioavailability and metabolic stability, making it a promising intermediate in medicinal chemistry .

- Environmental Impact : Methoxy-substituted compounds (e.g., 1-(4-methoxyphenyl)propan-2-one) are more biodegradable than their fluorinated counterparts, highlighting a trade-off between reactivity and environmental persistence .

Activité Biologique

1-(2-Fluoro-4-methoxyphenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluoro and methoxy group on the phenyl ring, is being investigated for its reactivity and interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. The structural features include:

- Fluoro Group : Enhances lipophilicity and biological activity.

- Methoxy Group : Modulates electronic properties, potentially affecting enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets, making it a candidate for further pharmacological studies .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain bacterial strains.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Related compounds have shown neuroprotective properties in models of neurodegenerative diseases, indicating that similar effects might be expected from this compound .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds, which may offer parallels to this compound:

- Neuroprotective Studies :

- Antimicrobial Screening :

- Enzyme Inhibition :

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, and what are their limitations?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation using 2-fluoro-4-methoxybenzene derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Claisen-Schmidt condensation involving fluorinated acetophenones and aldehydes under acidic or basic conditions . Limitations include low regioselectivity due to competing substitution patterns and challenges in isolating intermediates. Reaction optimization requires careful control of temperature (e.g., 0–5°C for Friedel-Crafts) and stoichiometric ratios .

Q. How is this compound characterized structurally?

- Answer : X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) are primary methods. For crystallographic analysis, single crystals are grown via slow evaporation, and SHELXL refines the structure by minimizing residuals (e.g., R₁ < 0.05). NMR data (e.g., δ ~2.5 ppm for the ketone carbonyl) confirm functional groups, while ¹⁹F NMR resolves fluorine substitution patterns .

Q. What are the key physicochemical properties of this compound?

- Answer :

- Molecular weight : 182.20 g/mol (calculated from C₁₀H₁₁FO₂).

- Boiling point : Estimated 240–260°C (analogous to 1-(4-ethylphenyl)propan-2-one at 241°C ).

- Density : ~1.07 g/cm³ (similar to 1-(2,4-dimethoxyphenyl)propan-2-one ).

- Solubility : Lipophilic (soluble in DCM, THF; limited in water).

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?

- Answer : Fluorine and methoxy groups influence directing effects on the aromatic ring. Computational studies (e.g., DFT calculations) predict electron density distribution to guide reaction sites. Experimentally, low-temperature kinetic control favors para-substitution, while steric hindrance from the methoxy group may reduce ortho products. Advanced techniques like microwave-assisted synthesis improve yield and selectivity .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

- Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray) are addressed via:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Multinuclear NMR (¹H-¹³C HMBC) to correlate coupling constants with spatial arrangements.

- SHELXL refinement to optimize crystallographic models and validate hydrogen bonding/stacking interactions .

Q. What are the applications of this compound in medicinal chemistry or material science?

- Answer :

- Medicinal chemistry : The fluorinated aromatic ketone scaffold is a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Analogues like angolensin (CAS 642-39-7) show anti-inflammatory properties .

- Material science : Used in synthesizing liquid crystals or photostable polymers due to its rigid, fluorinated aromatic core .

Q. How are computational methods employed to predict reactivity or stability?

- Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate:

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Thermodynamic stability via Gibbs free energy of formation.

- Non-covalent interactions (e.g., π-stacking) using molecular dynamics simulations .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Answer :

- PPE : Gloves, lab coat, and eye protection (ANSI Z87.1-compliant goggles).

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How is chromatographic purity optimized during purification?

- Answer :

- Column chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) gradient.

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.

- Purity >98% is confirmed by integration of chromatographic peaks .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.